N-(4-fluorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide
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Description
N-(4-fluorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17FN2O4 and its molecular weight is 332.331. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition
- A study highlighted the role of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. These compounds showed promise in tumor stasis in Met-dependent human gastric carcinoma models, leading to clinical trials (Schroeder et al., 2009).
Anticancer Activity
- Research on compounds similar to the target molecule showed notable interactions with tubulin's colchicine binding site, potentially contributing to tubulin polymerization inhibition and anticancer activity (Jayarajan et al., 2019).
Antitubercular and Antibacterial Activities
- Carboxamide derivatives, including those structurally related to the target compound, have been synthesized and screened for their antitubercular and antibacterial activities, showing efficacy against tuberculosis and bacterial infections (Bodige et al., 2020).
Anti-HIV Properties
- A study reported on a potential anti-HIV compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, which shares structural similarities with the target molecule. This compound was studied for its potential as a non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).
Synthesis Methods
- The synthesis of similar compounds, like 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, was explored, providing insight into the chemical synthesis and potential applications of these compounds in pharmacology and material science (McLaughlin et al., 2016).
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c1-11-8-15(9-16(21)23-11)24-14-6-7-20(10-14)17(22)19-13-4-2-12(18)3-5-13/h2-5,8-9,14H,6-7,10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIBAWOGLTUYHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.